(4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a methanone group attached to a 4-bromo-3-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Methanone Group: The benzylpiperazine is reacted with 4-bromo-3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The methanone group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-Amino-3-nitrophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone involves its interaction with specific molecular targets. The benzylpiperazine moiety can interact with neurotransmitter receptors, while the nitrophenyl group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)(4-chloro-3-nitrophenyl)methanone
- (4-Benzylpiperazin-1-yl)(4-fluoro-3-nitrophenyl)methanone
- (4-Benzylpiperazin-1-yl)(4-methyl-3-nitrophenyl)methanone
Uniqueness
(4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and methyl analogs.
Biological Activity
The compound (4-Benzylpiperazin-1-yl)(4-bromo-3-nitrophenyl)methanone , with the Chemical Abstracts Service (CAS) number 353467-41-1, is a derivative of piperazine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C18H18BrN3O3 , with a molecular weight of 404.26 g/mol . The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the modulation of neurotransmitter systems.
Property | Value |
---|---|
Molecular Formula | C18H18BrN3O3 |
Molecular Weight | 404.26 g/mol |
CAS Number | 353467-41-1 |
Purity | Typically 98% |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, particularly neurotransmitter receptors and enzymes. The piperazine moiety allows for structural mimicry of neurotransmitters, which may facilitate binding to receptors such as serotonin and dopamine receptors. Additionally, compounds with similar structures have been shown to exhibit inhibition of acetylcholinesterase (AChE), suggesting potential applications in neuropharmacology.
In Vitro Studies
Recent studies have evaluated the in vitro efficacy of piperazine derivatives, including those similar to this compound. For instance, derivatives have been shown to inhibit AChE with varying degrees of potency. The IC50 values for related compounds were reported as low as 0.6 µM, indicating significant enzyme inhibition .
Case Study: Acetylcholinesterase Inhibition
A study focused on the inhibition of AChE by piperazine derivatives demonstrated that modifications on the piperazine ring significantly influenced inhibitory activity. The presence of electron-withdrawing groups like bromine and nitro groups enhanced binding affinity at the active site of AChE, which is critical for developing treatments for Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are considered:
- Substituents on the Piperazine Ring : Variations in substituents can affect lipophilicity and receptor binding.
- Positioning of Nitro and Bromo Groups : These groups can enhance electron density and influence interaction with target sites.
- Overall Molecular Geometry : The three-dimensional structure impacts how well the compound fits into receptor sites.
Comparative Analysis
To further elucidate the biological activity, a comparison with similar compounds can be insightful:
Compound Name | IC50 (µM) | Target |
---|---|---|
This compound | TBD | AChE |
(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone | 0.8 | AChE |
(4-Benzenesulfonyl)-1-(1,4-benzodioxane) | TBD | Peripheral Site AChE |
Properties
Molecular Formula |
C18H18BrN3O3 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-bromo-3-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18BrN3O3/c19-16-7-6-15(12-17(16)22(24)25)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
CSCPTLDSEMQXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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